molecular formula C17H24Cl3N3O2S B11965093 N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)heptanamide

N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)heptanamide

Cat. No.: B11965093
M. Wt: 440.8 g/mol
InChI Key: VAMSKRBBMAUQEJ-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)heptanamide is a complex organic compound with the molecular formula C18H26Cl3N3O2S. This compound is known for its unique structure, which includes a trichloromethyl group, a methoxyaniline moiety, and a heptanamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)heptanamide typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the desired product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)heptanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)heptanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)heptanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethyl)heptanamide
  • 4-methyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide
  • 2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide

Uniqueness

N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)heptanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloromethyl group, in particular, makes it highly reactive in substitution reactions, setting it apart from similar compounds.

Properties

Molecular Formula

C17H24Cl3N3O2S

Molecular Weight

440.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]heptanamide

InChI

InChI=1S/C17H24Cl3N3O2S/c1-3-4-5-6-7-14(24)22-15(17(18,19)20)23-16(26)21-12-8-10-13(25-2)11-9-12/h8-11,15H,3-7H2,1-2H3,(H,22,24)(H2,21,23,26)

InChI Key

VAMSKRBBMAUQEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)OC

Origin of Product

United States

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